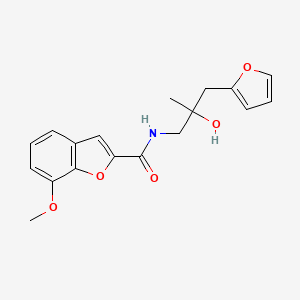

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-7-methoxybenzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

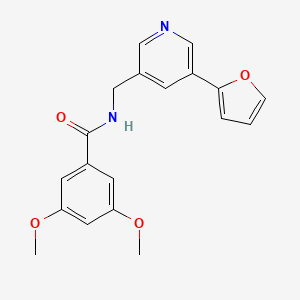

説明

The compound is a complex organic molecule that contains a furan ring and a benzofuran ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, furan compounds can be synthesized through various methods. For instance, 3-aryl-3-(furan-2-yl)propenoic acid derivatives can be synthesized through hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions .科学的研究の応用

Antimicrobial Activity

Compounds with the furan-2-yl structure have been found to demonstrate good antimicrobial activity. They have been shown to inhibit the growth of yeast-like fungi Candida albicans at a concentration of 64 µg/mL . Apart from that, these compounds suppress Escherichia coli and Staphylococcus aureus .

Synthesis of Derivatives

A novel method of synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been developed based on hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .

Antibacterial Activity

Furan derivatives have taken on a special position in the realm of medicinal chemistry due to their remarkable therapeutic efficacy. Medicinal chemists have been inspired to create numerous innovative antibacterial agents .

Alternative Fuel Sources

These compounds have potential effects including providing alternative fuel sources during exercise.

Enhancing Mental Focus

The compound has been found to enhance mental focus under stress.

Reducing Muscle Damage

It has been suggested that these compounds can reduce muscle damage after exercise.

作用機序

将来の方向性

特性

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-18(21,10-13-6-4-8-23-13)11-19-17(20)15-9-12-5-3-7-14(22-2)16(12)24-15/h3-9,21H,10-11H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEQRFZLUKLWLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-7-methoxybenzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2877539.png)

![3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2877545.png)

![4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B2877547.png)

![tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate hydrochloride](/img/structure/B2877550.png)

![1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2877556.png)